molecular formula C21H16BrN5S B12480902 2-Amino-4-[3-bromo-4-(dimethylamino)phenyl]-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile

2-Amino-4-[3-bromo-4-(dimethylamino)phenyl]-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile

Cat. No.: B12480902
M. Wt: 450.4 g/mol
InChI Key: UNHUOBDBVZSLMT-UHFFFAOYSA-N
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Description

2-Amino-4-[3-bromo-4-(dimethylamino)phenyl]-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-[3-bromo-4-(dimethylamino)phenyl]-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-[3-bromo-4-(dimethylamino)phenyl]-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., amines) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives.

Scientific Research Applications

2-Amino-4-[3-bromo-4-(dimethylamino)phenyl]-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-[3-bromo-4-(dimethylamino)phenyl]-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-[3-bromo-4-(dimethylamino)phenyl]-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile: shares similarities with other substituted pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H16BrN5S

Molecular Weight

450.4 g/mol

IUPAC Name

2-amino-4-[3-bromo-4-(dimethylamino)phenyl]-6-phenylsulfanylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C21H16BrN5S/c1-27(2)18-9-8-13(10-17(18)22)19-15(11-23)20(25)26-21(16(19)12-24)28-14-6-4-3-5-7-14/h3-10H,1-2H3,(H2,25,26)

InChI Key

UNHUOBDBVZSLMT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C2=C(C(=NC(=C2C#N)SC3=CC=CC=C3)N)C#N)Br

Origin of Product

United States

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